

Retrosynthetic Analysis of 4-(Azepan-2-ylmethyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Azepan-2-ylmethyl)morpholine

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Abstract: This document provides a detailed retrosynthetic analysis for the synthesis of **4- (Azepan-2-ylmethyl)morpholine**. Due to the absence of published literature for the direct synthesis of this specific compound, a plausible synthetic route is proposed based on well-established organic chemistry principles and analogous reactions. This guide includes a proposed retrosynthetic breakdown, a corresponding forward synthesis plan, detailed hypothetical experimental protocols, and a summary of expected data.

Introduction

4-(Azepan-2-ylmethyl)morpholine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, combining the morpholine and azepane scaffolds, presents an interesting candidate for biological screening. The morpholine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. The azepane ring offers a flexible seven-membered scaffold that can be explored for interactions with various biological targets. This guide outlines a logical and feasible synthetic strategy to obtain this compound for further investigation.

Retrosynthetic Analysis

The retrosynthetic analysis of **4-(Azepan-2-ylmethyl)morpholine** is approached by identifying the most strategic bond disconnections to simplify the molecule into readily available or easily







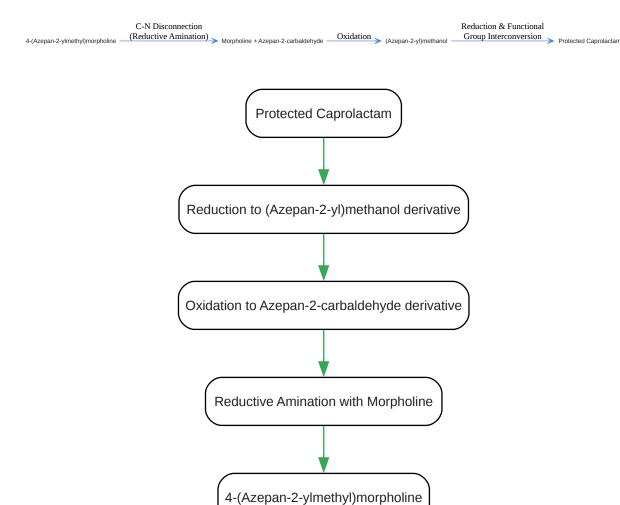
synthesizable starting materials. The most logical disconnection is the C-N bond between the morpholine nitrogen and the methylene bridge, a common strategy for N-alkylated amines.

This disconnection leads to two key synthons: a morpholine nucleophile and an electrophilic azepan-2-ylmethyl species. The corresponding synthetic equivalents would be morpholine and either 2-(chloromethyl)azepane or azepan-2-carbaldehyde. The latter is a more attractive precursor as it allows for a reductive amination reaction, a robust and widely used method for C-N bond formation.

Further deconstruction of the azepane precursor, azepan-2-carbaldehyde, leads to (azepan-2-yl)methanol. This alcohol can be envisioned to be synthesized from a protected form of caprolactam, a commercially available starting material. The synthesis would involve the reduction of the lactam and subsequent functional group manipulations.

The proposed retrosynthetic pathway is visualized in the following diagram:





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